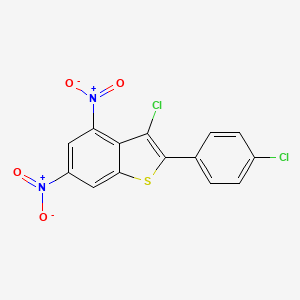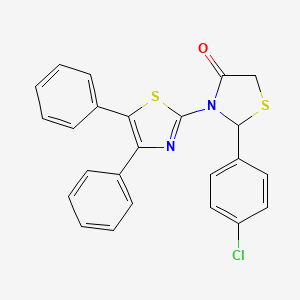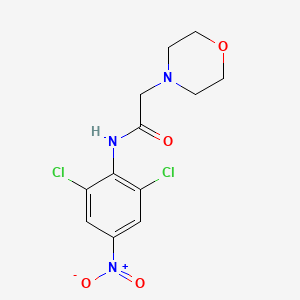![molecular formula C15H9F4NO3S B15000516 3-(4-Fluorophenyl)-5-oxo-7-(trifluoromethyl)-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B15000516.png)
3-(4-Fluorophenyl)-5-oxo-7-(trifluoromethyl)-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-FLUOROPHENYL)-5-OXO-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID is a complex organic compound characterized by the presence of fluorine atoms and a thieno[3,2-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-FLUOROPHENYL)-5-OXO-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID typically involves multi-step organic reactions. One common method includes the trifluoromethylation of a suitable precursor, followed by cyclization to form the thieno[3,2-b]pyridine ring . The reaction conditions often require the use of palladium catalysts and specific reagents such as trifluoromethyl iodide .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-(4-FLUOROPHENYL)-5-OXO-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like N-bromosuccinimide .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides, while reduction can produce alcohol derivatives .
Scientific Research Applications
3-(4-FLUOROPHENYL)-5-OXO-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(4-FLUOROPHENYL)-5-OXO-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins and enzymes . This interaction can modulate the activity of these biological targets, leading to various pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(Trifluoromethyl)pyridine-3-carboxylic acid
- 3-Fluoro-2-(trifluoromethyl)pyridine
- 4-Fluoro-2-methoxyphenylboronic acid
Uniqueness
Compared to similar compounds, 3-(4-FLUOROPHENYL)-5-OXO-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID is unique due to its thieno[3,2-b]pyridine core, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C15H9F4NO3S |
|---|---|
Molecular Weight |
359.3 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-5-oxo-7-(trifluoromethyl)-6,7-dihydro-4H-thieno[3,2-b]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C15H9F4NO3S/c16-7-3-1-6(2-4-7)10-11-12(24-13(10)14(22)23)8(15(17,18)19)5-9(21)20-11/h1-4,8H,5H2,(H,20,21)(H,22,23) |
InChI Key |
HOTGSCWPCSPMJT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(C(=C(S2)C(=O)O)C3=CC=C(C=C3)F)NC1=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(4-Chlorophenyl)-5-(4-ethylphenyl)-2-(methoxymethyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline](/img/structure/B15000440.png)
![benzyl 2-[9-(4-ethoxyphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B15000442.png)
![4-(4-methoxyphenyl)-8-methyl-2-[(3-methylphenyl)amino]-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B15000445.png)
![5-[(4-methoxyphenyl)carbonyl]-1,3-dimethyl-6-[2-(4-methylphenyl)-2-oxoethyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B15000451.png)

![N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-2-chloro-4-methylbenzamide](/img/structure/B15000473.png)

![3-{[4-(1,3-benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}-N-(2-hydroxy-5-methylphenyl)propanamide](/img/structure/B15000486.png)
![N-benzyl-N-{2-[2,2-dimethyl-4-(propan-2-yl)tetrahydro-2H-pyran-4-yl]ethyl}propanamide](/img/structure/B15000494.png)
![Dimethyl 2,2'-[{4-[(4-nitrophenyl)diazenyl]benzene-1,3-diyl}bis(oxy)]diacetate](/img/structure/B15000502.png)
![2-[5-(4-Nitrophenyl)-2H-1,2,4-triazol-3-yl]-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B15000504.png)
![N-[4-(7,8-dimethoxy-1-oxo-3-thioxo-1,5,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-2(3H)-yl)phenyl]acetamide](/img/structure/B15000506.png)
![2,8-dichloro-10-methyl-10H-isoindolo[1,2-b][1,3]benzoxazin-12(4bH)-one](/img/structure/B15000522.png)
